Culmorin

Description

Structure

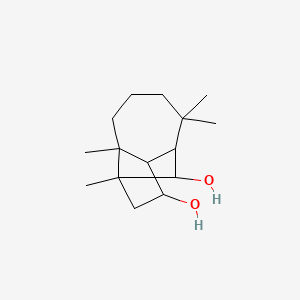

2D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol |

InChI |

InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3 |

InChI Key |

VWMGBHVRRNKOAE-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |

Synonyms |

culmorin |

Origin of Product |

United States |

Foundational & Exploratory

Culmorin's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Culmorin, a tricyclic sesquiterpene diol produced by various Fusarium species, has long been considered a secondary or "emerging" mycotoxin.[1] However, recent research has unveiled its significant role in plant pathogenesis, not as a direct phytotoxin, but as a crucial potentiator of other, more potent mycotoxins. This guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity in plants, focusing on its synergistic relationship with trichothecene (B1219388) mycotoxins like deoxynivalenol (B1670258) (DON). By inhibiting the plant's natural detoxification pathways, this compound enhances the virulence of Fusarium pathogens, representing a sophisticated co-evolutionary strategy to overcome host defenses.[2][3] This document summarizes the key findings, presents quantitative data from pivotal studies, details experimental protocols, and provides visual representations of the involved biochemical pathways.

Core Mechanism of Action: Synergistic Phytotoxicity through Inhibition of Detoxification

The central mechanism of this compound's action is not direct toxicity but rather the amplification of the phytotoxic effects of co-occurring trichothecene mycotoxins, particularly deoxynivalenol (DON).[3][4] In isolation, this compound exhibits minimal to no detrimental effects on plant growth and development.[3] However, when present alongside DON, a significant synergistic increase in toxicity is observed in various plant species, including wheat, barley, and maize.[3][5]

This synergistic effect is primarily attributed to this compound's ability to inhibit the plant's primary defense mechanism against DON: detoxification via glucosylation.[2] Plants utilize UDP-glucosyltransferases (UGTs) to attach a glucose molecule to the DON toxin, converting it into the less toxic deoxynivalenol-3-glucoside (D3G).[2][3] this compound acts as a competitive inhibitor of these UGT enzymes, effectively blocking or reducing the rate of DON glucosylation.[2] This inhibition leads to higher intracellular concentrations of the more toxic DON, thereby amplifying its damaging effects on the plant.[2][3]

Biochemical evidence suggests that this compound can serve as an alternative substrate for the UGTs, leading to its own glucosylation and diverting the enzyme's activity away from detoxifying DON.[2] This competitive binding and inhibition of a key detoxification pathway is the cornerstone of this compound's contribution to Fusarium virulence.[2]

Quantitative Data on this compound's Effects

The synergistic phytotoxicity of this compound and DON has been quantified in several studies using plant-based bioassays. The following tables summarize key findings from these experiments.

Table 1: Effect of this compound and Deoxynivalenol (DON) on Triticum aestivum (Wheat) Root Elongation

| Treatment | Concentration (µM) | Average Root Length (mm) ± SEM | % Inhibition Compared to Control |

| Control | - | 55.2 ± 2.1 | 0% |

| This compound (CUL) | 240 | 53.8 ± 2.5 | 2.5% |

| Deoxynivalenol (DON) | 40 | 31.5 ± 1.8 | 43% |

| CUL + DON | 240 + 40 | 18.7 ± 1.5 | 66% |

Data adapted from studies on synergistic phytotoxicity.[3][6]

Table 2: Growth Inhibition of Chlamydomonas reinhardtii by this compound and Deoxynivalenol (DON)

| Treatment | Concentration (µM) | Cell Concentration (cells/mL x 10^5) after 5 days ± SEM | % Growth Inhibition Compared to Control |

| Control | - | 8.2 ± 0.4 | 0% |

| This compound (CUL) | 240 | 7.9 ± 0.5 | 3.7% |

| Deoxynivalenol (DON) | 40 | 2.1 ± 0.2 | 74.4% |

| CUL + DON | 240 + 40 | 0.9 ± 0.1 | 89.0% |

Data adapted from studies on synergistic phytotoxicity.[3][5]

Table 3: Metabolism of this compound in Wheat (Triticum aestivum) Suspension Culture after 7 Days

| Compound | Initial Concentration (µg/L) | Final Concentration in Supernatant (µg/L) | Final Concentration in Cell Pellet (µg/L) |

| This compound | 1000 | 110 | 50 |

| This compound-8-glucoside | 0 | 355 | 120 |

Data adapted from studies on in planta metabolism of this compound.[7][8]

Experimental Protocols

Wheat Root Elongation Assay

This protocol is designed to assess the phytotoxic effects of this compound and its synergy with other mycotoxins.

-

Preparation of Test Solutions: Stock solutions of this compound and DON are prepared in a suitable solvent (e.g., DMSO or ethanol). Serial dilutions are made in sterile distilled water or a minimal plant growth medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all treatments and not exceed a level that affects root growth (typically <0.1%).

-

Seed Sterilization and Germination: Wheat seeds (e.g., variety 'Norm') are surface-sterilized using a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by several rinses with sterile distilled water. Seeds are then germinated on sterile, moist filter paper in the dark for 48-72 hours until radicles emerge.

-

Exposure: Germinated seedlings with uniform radicle length are transferred to petri dishes containing 1.5% water agar (B569324) amended with the test compounds.[6] Typically, 5-10 seedlings are placed in each dish. Control plates contain the solvent at the same concentration as the treatment plates.

-

Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 25°C) for 5-7 days.

-

Data Collection and Analysis: After the incubation period, the length of the primary root of each seedling is measured. The average root length and standard error of the mean are calculated for each treatment. Statistical analysis (e.g., ANOVA followed by Tukey's HSD test) is performed to determine significant differences between treatments.[5]

Chlamydomonas reinhardtii Growth Inhibition Assay

This assay provides a rapid method for assessing the phytotoxicity of mycotoxins using a model alga.

-

Culture Maintenance: Chlamydomonas reinhardtii is maintained in a suitable liquid medium (e.g., TAP medium) under continuous light and agitation.

-

Assay Setup: Actively growing cultures are diluted to a starting cell density of approximately 1 x 10^5 cells/mL in fresh medium. Aliquots of the cell suspension are dispensed into flasks or multi-well plates.

-

Treatment Application: Stock solutions of this compound and DON are added to the cultures to achieve the desired final concentrations. A solvent control is included.

-

Incubation: Cultures are incubated under the same conditions as the stock cultures for 5 days.

-

Growth Measurement: Cell density is measured daily using a hemocytometer or a spectrophotometer (at a wavelength of 750 nm).

-

Data Analysis: Growth curves are plotted for each treatment. The final cell densities are compared using statistical methods such as repeated measures ANOVA to determine significant differences.[5]

Analysis of this compound Metabolism in Wheat Suspension Culture

This protocol details the methodology to study the biotransformation of this compound in plant cells.

-

Cell Culture Maintenance: A sterile wheat suspension culture is maintained in a suitable growth medium (e.g., Murashige and Skoog medium) on a rotary shaker.

-

Treatment: this compound, dissolved in a minimal amount of solvent, is added to the cell culture flasks to a final concentration (e.g., 10 µM).

-

Incubation and Sampling: The treated cultures are incubated for a set period (e.g., 7 days). At specified time points, samples of the culture (both cells and supernatant) are collected.

-

Extraction: The cell pellet and supernatant are separated by centrifugation. The supernatant is collected, and the cell pellet is washed to remove adsorbed compounds. The cells are then homogenized (e.g., by sonication) and extracted with a suitable solvent like methanol.[7]

-

LC-MS/MS Analysis: The extracts from the supernatant and the cell pellet are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. Authentic standards of potential metabolites (e.g., synthesized this compound-8-glucoside) are used for confirmation.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Molecular mechanism of this compound's synergistic phytotoxicity with deoxynivalenol (DON).

References

- 1. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Culmorin in Fusarium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Culmorin and its derivatives are tricyclic sesquiterpenoid mycotoxins produced by various species of the fungal genus Fusarium, most notably Fusarium graminearum and Fusarium culmorum. These fungi are significant plant pathogens, causing diseases such as Fusarium Head Blight in cereal crops. While not as acutely toxic as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound has been shown to exhibit phytotoxic and antifungal properties and can act synergistically with DON, enhancing its toxicity. Understanding the biosynthetic pathway of this compound is crucial for developing strategies to mitigate its presence in contaminated crops and for exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key genes and enzymes, quantitative data on its production, and detailed experimental protocols for its study.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Fusarium is a two-step enzymatic process that converts the primary metabolite farnesyl pyrophosphate (FPP) into the final product, this compound. This pathway involves a terpene cyclase and a cytochrome P450 monooxygenase, encoded by the CLM1 and CLM2 genes, respectively.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP) to Longiborneol (B1213909)

The first committed step in this compound biosynthesis is the cyclization of FPP to form the sesquiterpene alcohol, longiborneol. This reaction is catalyzed by longiborneol synthase , the protein product of the CLM1 gene.[1][2][3][4][5] The expression of CLM1 has been observed to be induced under conditions that also favor the production of trichothecene (B1219388) mycotoxins, suggesting a potential for co-regulation.[2][4][5]

Step 2: Hydroxylation of Longiborneol to this compound

The second and final step is the regio- and stereoselective hydroxylation of longiborneol at the C-11 position to yield this compound. This oxidation is carried out by a cytochrome P450 monooxygenase , encoded by the CLM2 gene.[6] The activity of this enzyme is essential for the formation of the diol structure characteristic of this compound.

digraph "this compound Biosynthesis Pathway" {

graph [fontname = "Arial", label="this compound Biosynthesis Pathway", labelloc=t, fontsize=16, rankdir="LR", splines=ortho, nodesep=0.6, maxwidth=760];

node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

FPP [label="Farnesyl Pyrophosphate (FPP)"];

Longiborneol [label="Longiborneol"];

this compound [label="this compound"];

FPP -> Longiborneol [label=" CLM1 (Longiborneol Synthase)", fontcolor="#34A853"];

Longiborneol -> this compound [label=" CLM2 (Cytochrome P450)", fontcolor="#EA4335"];

}

Workflow for gene disruption using split-marker recombination.

Protocol 2: Metabolite Extraction and Analysis by GC-MS

This protocol details the extraction and analysis of this compound and its precursors from Fusarium cultures.

Materials:

-

Fusarium culture grown on a suitable medium (e.g., rice)

-

Extraction solvent: Acetonitrile/water (e.g., 84:16 v/v)

-

Derivatizing agent: N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (TMSI)/TMCS

-

Internal standard (optional)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Homogenize the fungal culture material.

-

Add the extraction solvent and agitate for a specified period (e.g., 2 hours).

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization:

-

Re-dissolve the dried extract in a suitable solvent (e.g., pyridine).

-

Add the derivatizing agent and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[7]

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Example GC-MS parameters: [7]

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Injection Temperature: 250°C

-

Carrier Gas: Helium at a flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 150°C for 1 min, then ramp to 280°C at 30°C/min and hold for a specified time.

-

Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) for targeted analysis.

-

Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to analytical standards. Quantify using a calibration curve generated from the standards.

```dot

digraph "Metabolite Analysis Workflow" {

graph [fontname = "Arial", label="Metabolite Analysis Workflow", labelloc=t, fontsize=16, rankdir="TB", splines=ortho, nodesep=0.6, maxwidth=760];

node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"sample" [label="Fungal Culture Sample"];

"extraction" [label="Solvent Extraction"];

"evaporation" [label="Evaporation to Dryness"];

"derivatization" [label="Derivatization (e.g., TMS)"];

"gc_ms" [label="GC-MS Analysis"];

"data_analysis" [label="Data Analysis (Identification & Quantification)"];

"sample" -> "extraction";

"extraction" -> "evaporation";

"evaporation" -> "derivatization";

"derivatization" -> "gc_ms";

"gc_ms" -> "data_analysis";

}

References

- 1. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Culmorin: A Technical Overview of Known Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known metabolites of Culmorin, a sesquiterpenoid mycotoxin produced by various Fusarium species. Understanding the biotransformation of this compound is crucial for assessing its toxicological relevance, developing accurate analytical methods for its detection, and for potential applications in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the metabolic pathways involved.

Identified Metabolites of this compound

This compound undergoes several metabolic transformations, primarily in plants and the producing fungi themselves. The identified metabolites primarily involve hydroxylation, glucosylation, and acetylation reactions.

In Plants (e.g., Wheat):

Treatment of wheat suspension cultures with this compound has revealed its conversion into several key metabolites. The primary detoxification pathway appears to be glucosylation, a common mechanism in plants to increase the polarity of xenobiotics and facilitate their sequestration.

-

This compound-8-glucoside: This is a major metabolite formed through the action of cytosolic UDP-glucosyltransferases (UGTs).

-

This compound acetate: The formation of this metabolite suggests the involvement of plant acetyltransferases.

-

11-acetylthis compound-8-glucoside: This metabolite arises from the glucosylation of 11-acetylthis compound, a derivative of this compound. It is also observed that 11-acetylthis compound can be rapidly deacetylated in plant cells.

It is noteworthy that in these studies, sulfated conjugates of this compound were not detected, despite being hypothesized as potential metabolites.

In Fusarium species:

Fusarium culmorum and Fusarium graminearum are known to produce a variety of hydroxylated derivatives of this compound. The profile of these hydroxy-culmorins can differ between species.

-

Hydroxy-culmorins:

-

5-hydroxy-culmorin

-

12-hydroxy-culmorin

-

An unidentified hydroxy-culmorin, suggested to be 14-hydroxy-culmorin

-

15-hydroxy-culmorin

-

-

Hydroxy-culmorones: Several hydroxy-culmorones have also been detected in Fusarium cultures.

Quantitative Data on this compound Metabolites

The following table summarizes the available quantitative data for this compound metabolites from a study using a wheat suspension culture.

| Metabolite | Matrix | Time Point | Concentration (µg/L) | Reference |

| This compound-8-glucoside | Supernatant of wheat cell culture | 1 day | 95 | |

| This compound-8-glucoside | Supernatant of wheat cell culture | 7 days | 355 |

Experimental Protocols

This section details the methodologies employed in the key studies that have identified and quantified this compound metabolites.

Metabolism in Wheat Suspension Culture

This protocol is based on the methodology described by Weber et al. (2018).

Objective: To investigate the in planta metabolism of this compound.

Materials:

-

Wheat (Triticum aestivum) suspension culture cells

-

This compound standard

-

11-acetylthis compound standard

-

Appropriate culture medium (e.g., B5 medium)

Procedure:

-

Culturing: Maintain the wheat suspension culture in a suitable medium under controlled conditions (e.g., 20°C in light).

-

Treatment: Treat the wheat suspension culture with a known concentration of this compound or 11-acetylthis compound (e.g., 100 mg/L).

-

Incubation: Incubate the treated cultures for specific time periods (e.g., 1 day and 7 days).

-

Sample Collection:

-

Supernatant: At each time point, remove the supernatant and mix it 1:1 with methanol to halt enzymatic reactions.

-

Cell Pellet: Pellet the cells by centrifugation. Wash the cell pellet twice with 50% methanol to remove adsorbed compounds.

-

-

Extraction from Cells:

-

Disrupt the cell pellet by sonication.

-

Extract the metabolites with 50% methanol.

-

-

Sample Preparation for Analysis: The supernatant, wash solution, and cell extracts are then ready for analysis.

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To identify and quantify this compound and its metabolites in biological samples.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)

LC Parameters (General Example):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with a small percentage of an acid (e.g., 0.1% formic acid).

-

Gradient Elution: A gradient program is used to separate the compounds, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

MS/MS Parameters (General Example):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites. This involves selecting a specific precursor ion for the metabolite of interest and then monitoring for a specific product ion after fragmentation.

-

Ion Source Parameters: Voltages and temperatures are optimized for the specific instrument and analytes.

Production of Metabolites by Fusarium species

This protocol is based on the methodology described by Langseth et al. (2001).

Objective: To produce and identify secondary metabolites, including this compound derivatives, from Fusarium cultures.

Materials:

-

Isolates of Fusarium culmorum or F. graminearum

-

Rice substrate

-

Pentafluoropropionic (PFP) anhydride (B1165640) for derivatization

Procedure:

-

Cultivation: Grow the Fusarium isolates on a rice substrate.

-

Extraction: Extract the secondary metabolites from the rice cultures.

-

Derivatization: Derivatize the extracts with a reagent such as pentafluoropropionic (PFP) anhydride to improve the volatility and chromatographic properties of the analytes for GC-MS analysis.

-

Analysis: Analyze the derivatized extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathways of this compound

The following diagrams illustrate the known metabolic pathways of this compound.

Caption: Metabolic conversion of this compound in wheat cells.

Caption: Biosynthesis and metabolism of this compound in Fusarium species.

The Shadowy Synergist: Unraveling the Toxicological Effects of Culmorin on Cereal Crops

An In-depth Technical Guide for Researchers and Agricultural Scientists

Culmorin, a sesquiterpenoid mycotoxin produced by several Fusarium species, has long been considered a secondary metabolite of lower toxicological concern compared to its notorious co-contaminant, deoxynivalenol (B1670258) (DON). However, emerging research reveals a more sinister role for this compound, not as a lone actor, but as a potent synergist that significantly amplifies the phytotoxic effects of other mycotoxins, posing a considerable threat to cereal crop production and food safety. This technical guide provides a comprehensive overview of the toxicological effects of this compound on cereal crops, detailing its synergistic interactions, impact on plant health, and the experimental protocols used to elucidate these findings.

Synergistic Phytotoxicity: The Combined Threat of this compound and Deoxynivalenol

While this compound alone exhibits low direct toxicity to cereal crops, its co-occurrence with trichothecene (B1219388) mycotoxins, particularly DON, results in a synergistic enhancement of their detrimental effects.[1][2][3] This interaction is a critical factor in the severity of Fusarium Head Blight (FHB), one of the most destructive diseases of wheat and other small grain cereals.[1]

Impact on Root Growth

Studies have demonstrated that mixtures of this compound and DON significantly inhibit root elongation in major cereal crops, including wheat, barley, and corn.[1][4] The synergistic effect is most pronounced when the concentration of this compound exceeds that of DON.[1]

Table 1: Effect of this compound (CUL) and Deoxynivalenol (DON) on Cereal Root Elongation

| Treatment | Wheat Root Length (% of Control) | Barley Root Length (% of Control) | Corn ('Nothstine Dent') Root Length (% of Control) | Corn ('Silver Queen') Root Length (% of Control) |

| 5 ppm DON | Not specified | Not specified | ~80% | ~78% |

| 25 ppm CUL + 5 ppm DON | Not specified | Not specified | ~60% | ~56% |

Data derived from graphical representations in Wipfler et al., 2019.[1]

Influence on Fusarium Head Blight (FHB) Severity

The ratio of this compound to DON produced by infecting Fusarium graminearum isolates is a key determinant of FHB severity. Research has shown a negative correlation between the CUL/DON ratio and disease severity, while the total amount of both mycotoxins is positively correlated with the disease.[1][2] This suggests that while both compounds contribute to virulence, their relative abundance plays a crucial role in the pathogen's ability to cause disease.[1] During the initial stages of infection, the expression of this compound biosynthetic genes can be higher than that of trichothecene biosynthetic genes, indicating its importance in the early phases of plant colonization.[1][2]

Mechanism of Synergistic Action: A Hypothesis

The proposed mechanism for the synergistic phytotoxicity of this compound and DON involves the inhibition of the plant's natural detoxification processes.[1] Plants can detoxify DON by converting it into the less toxic DON-3-O-glucoside (D3G) through the action of UDP-glucosyltransferases (UGTs).[1] this compound is hypothesized to act as a competitive inhibitor of these UGTs, preventing the glycosylation of DON and thereby maintaining its high toxicity within the plant tissues.[1]

Occurrence and Analysis of this compound in Cereals

This compound and its derivatives, such as 5-hydroxy-culmorin and 15-hydroxy-culmorin, are frequently found alongside DON in naturally contaminated cereals like wheat, barley, and oats.[5][6] There is a strong correlation between the presence of DON and the amount of this compound and its hydroxy-derivatives.[5][6] The ratio of total this compound compounds to DON compounds in contaminated grain can range from 0.14 to 1.07.[5]

Table 2: Occurrence of this compound and its Derivatives in Cereal-Based Products

| Compound | Occurrence (%) | Concentration (µg/kg) |

| This compound (CUL) | 70 | 48.84 |

| 15-Hydroxy-CUL | 47 | 9.39 |

| 5-Hydroxy-CUL | 15 | 99.21 |

| Hydroxy-CUL | Not specified | 0.06 |

| 12-Hydroxy-CUL | Not specified | 0.05 |

| 14-Hydroxy-CUL | Not specified | 0.01 |

Data from a systematic review and meta-analysis of cereal-based products.[7]

Experimental Protocols

Extraction and Quantification of this compound and DON from Cereal Grains

This protocol is a generalized procedure based on common methods for mycotoxin analysis.[5][8][9]

Objective: To extract and quantify this compound and deoxynivalenol from cereal grain samples.

Materials:

-

Homogenized cereal grain sample

-

Acetonitrile/water (80:20, v/v) extraction solvent

-

Mycosep® #225 cleanup columns (or similar)

-

Pentafluoropropionic anhydride (B1165640) (PFPA) for derivatization (for GC-MS)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

Analytical standards for this compound and DON

Procedure:

-

Extraction:

-

Weigh 10-25 g of the homogenized grain sample into a centrifuge tube.

-

Add 20-50 mL of acetonitrile/water (80:20, v/v).

-

Shake vigorously for 60-90 minutes.

-

Centrifuge at 2500-4000 rpm for 5-10 minutes.

-

-

Cleanup:

-

Pass the supernatant through a Mycosep® #225 cleanup column according to the manufacturer's instructions.

-

Collect the purified extract.

-

-

Derivatization (for GC-MS analysis):

-

Evaporate a portion of the purified extract to dryness under a stream of nitrogen.

-

Add PFPA and heat to induce derivatization.

-

Evaporate the excess PFPA and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

-

-

Analysis:

-

GC-MS: Inject the derivatized sample into the GC-MS system. Identify and quantify the analytes based on their retention times and mass spectra compared to analytical standards.

-

LC-MS/MS: Dilute the purified extract with water and inject it into the LC-MS/MS system. Identify and quantify the analytes based on their retention times and specific multiple reaction monitoring (MRM) transitions compared to analytical standards.

-

Wheat Root Elongation Assay for Phytotoxicity Assessment

This protocol is adapted from the methodology described by Wipfler et al. (2019).[1]

Objective: To assess the phytotoxic effects of this compound and its mixtures with other mycotoxins on wheat root growth.

Materials:

-

Wheat seeds (e.g., Triticum aestivum)

-

1.5% water agar (B569324)

-

Petri dishes

-

Purified this compound and DON

-

Solvent for mycotoxin stock solutions (e.g., ethanol (B145695) or DMSO)

-

Growth chamber with controlled temperature and light

Procedure:

-

Preparation of Treatment Plates:

-

Prepare 1.5% water agar and autoclave.

-

Cool the agar to approximately 50-60°C.

-

Add the desired concentrations of this compound, DON, or their mixtures from stock solutions to the molten agar. Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Seed Sterilization and Germination:

-

Surface sterilize wheat seeds (e.g., with a 1% sodium hypochlorite (B82951) solution) and rinse thoroughly with sterile water.

-

Germinate the seeds on moist sterile filter paper in the dark for 24-48 hours until the radicle emerges.

-

-

Root Elongation Assay:

-

Place the pre-germinated seeds on the surface of the treatment and control agar plates.

-

Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle) for 5 days.

-

-

Data Collection and Analysis:

-

After the incubation period, measure the length of the primary root for each seedling.

-

Calculate the average root length for each treatment and express it as a percentage of the control.

-

Perform statistical analysis to determine significant differences between treatments.

-

Conclusions and Future Directions

The toxicological profile of this compound in cereal crops is more complex than previously understood. Its synergistic interaction with DON significantly enhances phytotoxicity, contributing to yield and quality losses. This underscores the importance of considering the co-occurrence of multiple mycotoxins in risk assessments and disease management strategies.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound and other mycotoxins.

-

Screening for UGTs in different cereal varieties that are less susceptible to inhibition by this compound as a potential avenue for breeding resistant crops.

-

Developing robust and rapid analytical methods for the simultaneous detection of this compound and its derivatives alongside regulated mycotoxins.

-

Investigating the impact of environmental factors on the production ratio of this compound and DON by Fusarium species.

A deeper understanding of the role of this compound will be instrumental in developing more effective strategies to mitigate the impact of Fusarium diseases on global cereal production.

References

- 1. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]

- 2. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The occurrence of this compound and hydroxy-culmorins in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in masked forms of deoxynivalenol and their co-occurrence with this compound in cereal-based products: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Multi-mycotoxins analysis in cereals | Engormix [en.engormix.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Culmorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Culmorin is a sesquiterpenoid mycotoxin produced by several species of the Fusarium genus, fungi that are common pathogens of cereal crops. While exhibiting low intrinsic toxicity, this compound has garnered significant attention for its synergistic phytotoxic effects when co-occurring with other Fusarium mycotoxins, particularly deoxynivalenol (B1670258) (DON). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, analysis, and bioactivity assessment are also presented. The information herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycotoxicology, and drug development.

Chemical Structure and Identification

This compound is a tricyclic sesquiterpene diol with a complex stereochemistry. Its systematic IUPAC name is (1S,2R,7R,8R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol. The chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (1S,2R,7R,8R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol[1] |

| Molecular Formula | C15H26O2[1] |

| Molecular Weight | 238.37 g/mol [1] |

| CAS Number | 18374-83-9[1] |

| SMILES | C[C@@]12CCCC([C@H]3[C@@H]1--INVALID-LINK--O)(C)C[1] |

| InChI | InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12-,14-,15-/m1/s1[1] |

| InChIKey | VWMGBHVRRNKOAE-ZLSAFIHNSA-N[1] |

Physicochemical Properties

The known physicochemical properties of this compound are presented in the following table. It is noteworthy that while some data are from experimental measurements, others are predicted values and should be considered with appropriate caution.

| Property | Value | Source |

| Melting Point | 175 °C | Experimental |

| Boiling Point | 321.2 ± 10.0 °C | Predicted |

| Density | 1.088 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in methanol (B129727) (30 mg/ml).[2] Generally soluble in most organic solvents and practically insoluble in water. | Experimental/Qualitative |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound. While publicly accessible raw spectra are limited, the following provides a summary of key spectral characteristics reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the detection and quantification of this compound in various matrices. Under typical GC-MS conditions, this compound can be identified by its characteristic retention time and mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching of the two hydroxyl groups (typically in the region of 3200-3600 cm-1) and C-H stretching of the alkane backbone (typically below 3000 cm-1). The fingerprint region (below 1500 cm-1) would display a complex pattern of absorptions characteristic of the entire molecular structure.

Biosynthesis

This compound is a secondary metabolite produced by Fusarium species. Its biosynthesis originates from the mevalonate (B85504) pathway, with farnesyl pyrophosphate (FPP) serving as the key precursor. The pathway involves two key enzymatic steps:

-

Cyclization: The terpene synthase, longiborneol (B1213909) synthase, encoded by the CLM1 gene, catalyzes the cyclization of FPP to form the tricyclic intermediate, longiborneol.

-

Hydroxylation: A cytochrome P450 monooxygenase, encoded by the CLM2 gene, subsequently hydroxylates longiborneol at two positions to yield the final product, this compound.

Caption: Biosynthesis pathway of this compound from Farnesyl Pyrophosphate.

Biological Activity and Mechanism of Action

This compound on its own exhibits relatively low toxicity. However, its co-occurrence with trichothecene (B1219388) mycotoxins, such as deoxynivalenol (DON), leads to a synergistic enhancement of their phytotoxic effects.[4][5] This synergy is attributed to this compound's ability to inhibit the natural detoxification mechanisms of the host organism.

In plants, DON is detoxified by UDP-glucosyltransferases (UGTs), which conjugate a glucose molecule to the mycotoxin, rendering it less toxic. This compound acts as a competitive inhibitor of these UGTs, preventing the glucosylation of DON and thereby increasing its effective concentration and toxicity within the plant cells.[6][7]

A similar mechanism is observed in mammals, where DON is primarily detoxified through glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver. This compound has been shown to suppress this process, potentially increasing the systemic exposure to DON.[8][9]

Caption: this compound's inhibition of DON detoxification pathways.

Experimental Protocols

Production and Purification of this compound from Fusarium Culture

Objective: To produce and isolate this compound from Fusarium graminearum for experimental use.

Materials:

-

Fusarium graminearum strain (e.g., a known this compound producer)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Liquid culture medium (e.g., GYEP and MYRO media)[10]

-

Sterile water

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Protocol:

-

Fungal Culture Initiation: Inoculate PDA plates with Fusarium graminearum and incubate at 25°C for 5-7 days.

-

Liquid Culture Inoculation: Prepare a spore suspension or mycelial slurry from the PDA plates in sterile water. Inoculate a suitable liquid starter medium (e.g., GYEP) and incubate with shaking for 2-3 days.[10]

-

Production Culture: Transfer an aliquot of the starter culture to a larger volume of production medium (e.g., MYRO) and incubate with shaking for 7-14 days.[10]

-

Extraction: After incubation, homogenize the entire culture (mycelia and medium) and extract with an equal volume of ethyl acetate. Repeat the extraction process three times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Purify the crude extract using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) or GC-MS to identify fractions containing this compound.

-

Final Purification: Pool the this compound-containing fractions and recrystallize from a suitable solvent system to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To detect and quantify this compound in a sample matrix.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for sesquiterpenoid analysis (e.g., HP-5MS)

-

Helium carrier gas

-

Sample extract containing this compound

-

This compound analytical standard

-

Derivatizing agent (optional, e.g., for improved chromatographic properties)

Protocol:

-

Sample Preparation: Prepare the sample extract as described in the extraction protocol or a suitable method for the specific matrix. If necessary, perform a derivatization step.

-

GC-MS Parameters: Set up the GC-MS with the following typical parameters (note: parameters may need to be optimized for the specific instrument and column):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 120-150°C, hold for 1-2 minutes, then ramp to 280-300°C at a rate of 10-20°C/min, and hold for 5-10 minutes.

-

Carrier Gas Flow: Constant flow of helium at approximately 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

-

-

Analysis: Inject the sample extract and the this compound standard into the GC-MS.

-

Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum to that of the analytical standard. Quantify this compound by creating a calibration curve from serial dilutions of the standard.

Synergistic Phytotoxicity Assay

Objective: To evaluate the synergistic phytotoxic effects of this compound and DON on wheat seedling root elongation.[4]

Materials:

-

Wheat seeds

-

Water agar (1.5%)

-

Petri dishes or bioassay plates

-

This compound stock solution

-

DON stock solution

-

Sterile water

-

Incubator with controlled temperature and light

Protocol:

-

Seed Sterilization and Germination: Surface sterilize wheat seeds and germinate them on moist filter paper in the dark for 24-48 hours.

-

Treatment Preparation: Prepare water agar and autoclave. While the agar is still molten, add the required concentrations of this compound and DON from stock solutions to create different treatment groups (e.g., control, DON alone, this compound alone, DON + this compound). Pour the agar into petri dishes.

-

Assay Setup: Place the pre-germinated wheat seedlings onto the surface of the solidified agar in the petri dishes.

-

Incubation: Incubate the plates in a controlled environment (e.g., 25°C with a 16:8 hour light:dark cycle) for 5-7 days.

-

Data Collection and Analysis: After the incubation period, measure the root length of the seedlings in each treatment group. Statistically analyze the data to determine if the combination of this compound and DON results in a significantly greater reduction in root growth compared to the individual treatments.

Conclusion

This compound is a fascinating mycotoxin whose biological significance is amplified in the presence of other fungal metabolites. Its well-defined chemical structure and biosynthetic pathway provide a solid foundation for further research. The elucidation of its mechanism of synergistic toxicity opens up new avenues for understanding host-pathogen interactions and for the development of strategies to mitigate the impact of Fusarium infections on agriculture and food safety. The experimental protocols detailed in this guide offer practical methods for researchers to further investigate the chemical and biological properties of this important natural product.

References

- 1. This compound | C15H26O2 | CID 21119328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins [mdpi.com]

- 5. Synergistic Phytotoxic Effects of this compound and Trichothecene Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Culmorin Production by Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of culmorin, a sesquiterpenoid metabolite produced by various Fusarium species. The document details the producing organisms, biosynthetic pathways, factors influencing production, and methodologies for its study, extraction, and quantification. This guide is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug development.

Introduction to this compound

This compound (C₁₅H₂₆O₂) is a tricyclic sesquiterpene diol first isolated from Fusarium culmorum. While not as extensively studied as other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), this compound and its derivatives have demonstrated a range of biological activities, including phytotoxicity and potential synergistic effects with other mycotoxins. Understanding the production of this compound is crucial for assessing its impact on agriculture and exploring its potential pharmacological applications.

Fusarium Species Known to Produce this compound

Several species within the genus Fusarium have been identified as producers of this compound and its derivatives. The primary species of interest include:

-

Fusarium culmorum : The species from which this compound was first isolated and a significant producer.

-

Fusarium graminearum : A major plant pathogen that is also known to produce this compound.[1][2][3]

-

Fusarium crookwellense (F. cerealis): Another documented producer of this metabolite.

-

Fusarium venenatum : This species is also reported to produce this compound.[1][3]

-

Fusarium praegraminearum : A species closely related to F. graminearum that has been shown to produce this compound.

Quantitative Production of this compound

The production of this compound by Fusarium species can vary significantly depending on the species, strain, and substrate. The following table summarizes quantitative data on this compound production from various studies.

| Fusarium Species | Strain(s) | Substrate | This compound Concentration | Reference |

| F. graminearum | Not specified | Durum wheat (Italy) | 2.5 - 14 g/kg | [4] |

| F. graminearum | Not specified | Wheat (Norway) | Median: 100 µg/kg | [4] |

| F. graminearum | Not specified | Barley (Norway) | Median: 292 µg/kg | [4] |

| F. graminearum | Not specified | Oats (Norway) | Median: 2000 µg/kg | [4] |

| F. culmorum | 23 isolates | Rice | Production confirmed, levels varied | [2] |

| F. graminearum | 21 isolates | Rice | Production confirmed, levels varied | [2] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the isoprenoid pathway, starting with farnesyl pyrophosphate (FPP). The key committed step is the cyclization of FPP to form the tricyclic sesquiterpene alcohol, longiborneol (B1213909). This reaction is catalyzed by the enzyme longiborneol synthase, which is encoded by the CLM1 gene.[1][5] Subsequent hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases, are required to convert longiborneol into this compound and its various hydroxylated derivatives.

This compound Biosynthetic Pathway

Experimental Protocols

Fungal Culture for this compound Production

Objective: To cultivate Fusarium species under conditions conducive to this compound production for subsequent extraction and analysis.

Materials:

-

Fusarium isolate of interest

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Rice substrate (e.g., long-grain white rice)

-

Erlenmeyer flasks (250 mL)

-

Autoclave

-

Incubator

Protocol:

-

Inoculum Preparation: Grow the Fusarium isolate on PDA plates at 25°C for 5-7 days until well-myceliated.

-

Substrate Preparation: Place 50 g of rice and 40 mL of distilled water into each 250 mL Erlenmeyer flask. Allow the rice to soak for 1 hour.

-

Sterilization: Autoclave the flasks containing the rice substrate at 121°C for 20 minutes. Allow to cool to room temperature.

-

Inoculation: Aseptically transfer 3-4 small agar plugs (approximately 5 mm in diameter) from the PDA culture to each flask containing the sterile rice.

-

Incubation: Incubate the inoculated flasks at 25°C in the dark for 21 days. Shake the flasks every 2-3 days to ensure even colonization of the substrate.

Extraction of this compound

Objective: To extract this compound and its derivatives from the fungal culture.

Materials:

-

Colonized rice substrate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Protocol:

-

Drying: After incubation, dry the colonized rice substrate at 40°C for 48 hours.

-

Grinding: Grind the dried culture material to a fine powder.

-

Extraction:

-

Transfer the powdered material to a large Erlenmeyer flask.

-

Add ethyl acetate at a ratio of 10 mL per gram of dried material.

-

Shake the flask on a rotary shaker at 150 rpm for 24 hours at room temperature.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid material.

-

Drying the Extract: Add anhydrous sodium sulfate to the filtered extract to remove any residual water.

-

Concentration: Concentrate the extract to dryness using a rotary evaporator at 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Quantification of this compound by GC-MS

Objective: To quantify the amount of this compound in the fungal extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

GC-MS system

-

This compound analytical standard

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous pyridine (B92270)

-

Autosampler vials

Protocol:

-

Sample Preparation:

-

Take a known aliquot (e.g., 100 µL) of the reconstituted extract and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add 50 µL of anhydrous pyridine to the dried sample.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Acquisition mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for derivatized this compound.

-

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard, derivatized in the same manner as the samples.

-

Calculate the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

-

Experimental Workflow and Signaling Pathways

General Experimental Workflow for Studying this compound Production

The following diagram illustrates a typical workflow for investigating this compound production in Fusarium.

Regulatory Influences on this compound Biosynthesis

The production of secondary metabolites in Fusarium is tightly regulated by various environmental and genetic factors. While specific regulatory pathways for this compound are not as well-defined as for other mycotoxins, general regulatory networks likely play a role. These include responses to nutrient availability (carbon and nitrogen), pH, and temperature.

Conclusion

This technical guide has provided a detailed overview of this compound production by Fusarium species, targeting researchers and professionals in related fields. By consolidating information on producing species, quantitative data, biosynthetic pathways, and detailed experimental protocols, this document aims to facilitate further research into this important secondary metabolite. The provided visualizations of the biosynthetic pathway and experimental workflows offer a clear and concise summary of the key processes involved in the study of this compound. Further investigation into the regulation of this compound biosynthesis and its biological activities will be crucial for a comprehensive understanding of its role in agriculture and its potential for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of this compound compounds and other secondary metabolites by Fusarium culmorum and F. graminearum strains isolated from Norwegian cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of CLM1 and CLM2 Genes in Culmorin Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Culmorin is a tricyclic sesquiterpene diol mycotoxin produced by several species of the fungus Fusarium, most notably Fusarium graminearum, a significant pathogen of cereal crops. Co-occurring with other mycotoxins like deoxynivalenol (B1670258) (DON), this compound is increasingly recognized as an "emerging mycotoxin" due to its potential synergistic toxicity. The biosynthesis of this compound is a two-step enzymatic process governed by two key genes, CLM1 and CLM2. This technical guide provides an in-depth examination of the function of these genes, the experimental evidence that elucidated their roles, and the methodologies employed in this research. We present quantitative data on this compound production, detail the biosynthetic pathway, and provide standardized protocols for the functional analysis of these genes, offering a comprehensive resource for researchers in mycotoxicology, fungal genetics, and drug development.

The this compound Biosynthetic Pathway

The conversion of the ubiquitous isoprenoid precursor farnesyl pyrophosphate (FPP) to this compound is a concise and efficient pathway involving two dedicated enzymes encoded by the CLM1 and CLM2 genes.

The Role of CLM1: Longiborneol (B1213909) Synthase

The first committed step in this compound biosynthesis is catalyzed by the enzyme encoded by the CLM1 gene.[1] Experimental evidence has definitively identified CLM1 as a longiborneol synthase, a type of terpene cyclase.[1][2][3] This enzyme facilitates the complex cyclization of the linear FPP molecule to form the tricyclic sesquiterpene alcohol, longiborneol.[1][4] Longiborneol possesses the same core ring structure as this compound and serves as its direct precursor.[1][3] The expression of CLM1 has been observed to occur under trichothecene-inducing conditions, suggesting a potential co-regulation with other major mycotoxin pathways in Fusarium.[1][3]

The Role of CLM2: Cytochrome P450 Monooxygenase

The second and final step is the conversion of longiborneol to this compound, a reaction catalyzed by the enzyme encoded by the CLM2 gene.[5][6] CLM2 is a cytochrome P450 monooxygenase that performs a regio- and stereoselective hydroxylation at the C-11 position of the longiborneol molecule.[5][6] This hydroxylation completes the synthesis of the this compound diol.

Visualizing the Pathway

The enzymatic cascade from FPP to this compound is a linear, two-step process. The pathway is initiated by the terpene cyclase CLM1 and completed by the P450 monooxygenase CLM2.

Experimental Elucidation of Gene Function

The functions of CLM1 and CLM2 were determined through a combination of genetic manipulation, heterologous expression, and metabolite analysis. These experiments provide a clear workflow for the functional characterization of secondary metabolite genes.

Gene Disruption and Complementation

The necessity of CLM1 and CLM2 for this compound production was confirmed through targeted gene disruption in F. graminearum.

-

CLM1 Disruption : Mutant strains with a disrupted CLM1 gene completely lost the ability to produce this compound.[1][3] Crucially, when these Δclm1 mutants were fed with exogenous longiborneol, they were able to convert it to this compound, demonstrating that the downstream pathway remained intact and confirming CLM1's role upstream of longiborneol.[1][2][3]

-

CLM2 Disruption : Similarly, Δclm2 mutants showed a complete loss of this compound production, but unlike the Δclm1 mutants, they accumulated the precursor longiborneol.[6]

-

Complementation ("Add-back") : Reintroducing a functional copy of CLM1 or CLM2 into their respective knockout mutants restored this compound synthesis, confirming that the observed phenotype was a direct result of the gene deletion.[1][6]

Heterologous Expression

To isolate and confirm the specific enzymatic function of CLM1, the CLM1 gene was expressed in a host organism that does not naturally produce this compound, the yeast Saccharomyces cerevisiae.[1][3] Expression of CLM1 in yeast resulted in the production of longiborneol, providing definitive proof that CLM1 is the longiborneol synthase responsible for converting FPP into this key intermediate.[1][3][7]

Experimental Workflow Visualization

The logical flow for characterizing a biosynthetic gene typically involves a multi-pronged approach combining gene deletion, heterologous expression, and metabolite analysis to build a conclusive case for its function.

Quantitative Data on this compound Production and Interaction

Quantitative analysis is critical for understanding the biosynthetic capacity of Fusarium and the toxicological relevance of this compound.

Table 1: this compound Production Yields

This table summarizes reported yields of this compound and its acetylated derivative from Fusarium graminearum cultures.

| Compound | Culture Type | Yield | Reference |

| This compound (CUL) | Rice Culture | 333 mg/kg | [5] |

| This compound (CUL) | Liquid Culture | 177 mg/L | [5] |

| 11-Acetylthis compound (11-AcCUL) | Rice/Liquid Culture | 42 mg (total) | [5] |

Table 2: Quantitative Effects and Interactions of this compound

This table presents data from studies on the phytotoxicity of this compound and its interaction with the trichothecene (B1219388) mycotoxin deoxynivalenol (DON).

| Experiment | Condition | Effect | Reference |

| C. reinhardtii Growth Assay | 240 µM CUL + 40 µM 15-ADON | 71% reduction in growth compared to 15-ADON alone | [4] |

| C. reinhardtii Growth Assay | 240 µM CUL + 40 µM 3-ADON | 35% reduction in growth compared to 3-ADON alone | [4] |

| In Vitro DON Glucuronidation | 5-fold excess of CUL to DON | ~50% reduction in DON-glucuronide formation | [8] |

| In Vitro DON Glucuronidation | 10-fold excess of CUL to DON | Up to 100% inhibition with recombinant UGT enzymes | [8] |

Detailed Experimental Methodologies

The following sections provide detailed protocols for key experiments used in the study of CLM1 and CLM2.

Protocol: Gene Deletion in F. graminearum via Split-Marker Recombination

This method is used to create targeted gene knockouts to study gene function.[9]

-

Construct Split-Marker Cassettes:

-

Amplify ~1 kb of the 5' flanking region (Upstream) of the target gene (CLM1 or CLM2) using primers Up-F and Up-R.

-

Amplify ~1 kb of the 3' flanking region (Downstream) of the target gene using primers Dn-F and Dn-R.

-

Amplify a selectable marker gene, such as hygromycin phosphotransferase (hph), in two overlapping fragments.

-

Fragment 1 (HY): Use primers HY-F and HY-R.

-

Fragment 2 (YG): Use primers YG-F and YG-R.

-

-

Create the final split markers using fusion PCR:

-

5' Cassette: Fuse the Upstream flank to the HY fragment.

-

3' Cassette: Fuse the Downstream flank to the YG fragment.

-

-

Purify the two final PCR products.

-

-

Protoplast Preparation:

-

Inoculate F. graminearum conidia into 50 mL YEPD liquid medium and culture for ~16 hours at 28°C, 180 rpm.[10]

-

Harvest fungal germlings by centrifugation and wash with 0.7 M NaCl.[10]

-

Resuspend the germlings in an enzyme solution (e.g., Driselase and β-Glucanase in 0.7 M NaCl) and incubate for 2-3 hours to digest the cell walls.[11]

-

Collect protoplasts by filtration and centrifugation, then wash with SuTC buffer (Sorbitol, Tris-HCl, CaCl2).

-

Resuspend protoplasts in SuTC buffer to a concentration of 2 x 10⁷ protoplasts/mL.[11]

-

-

PEG-Mediated Transformation:

-

Mix ~200 µL of the protoplast suspension with the purified 5' and 3' split-marker DNA cassettes.

-

Add PEG solution (e.g., 60% PEG 4000) and incubate at room temperature.

-

Plate the transformation mix onto regeneration agar (B569324) medium containing the appropriate selective agent (e.g., hygromycin).

-

-

Screening and Verification:

-

Isolate genomic DNA from putative transformants that grow on the selective medium.

-

Verify the correct homologous recombination event using PCR with primers flanking the insertion site and internal to the marker gene.

-

Confirm the gene deletion and absence of ectopic integrations using Southern blot analysis.

-

Protocol: Relative Gene Expression Analysis by qRT-PCR

This protocol quantifies the relative transcript levels of CLM1 and CLM2 under different conditions.

-

RNA Isolation and cDNA Synthesis:

-

Grow F. graminearum cultures under desired conditions (e.g., trichothecene-inducing vs. non-inducing).

-

Harvest mycelia and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit or Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Design and validate specific primers for the target genes (CLM1, CLM2) and a reference (housekeeping) gene (e.g., EF1α or actin) for normalization. Primers should produce amplicons of 100-200 bp.

-

Prepare qPCR reactions in a final volume of 20-25 µL containing:

-

SYBR Green or TaqMan Master Mix

-

Forward and Reverse primers (final concentration ~0.4 µM each)

-

Diluted cDNA template

-

-

Run the qPCR on a real-time thermal cycler using a standard program:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40-45 cycles of: Denaturation (95°C for 30s), Annealing/Extension (60°C for 1 min).[12]

-

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify product specificity.

-

-

Data Analysis (2-ΔΔCT Method): [13]

-

For each sample, calculate the ΔCT:

-

ΔCT = CT (Target Gene) - CT (Reference Gene)

-

-

Select one sample as the calibrator (e.g., the control condition). Calculate the average ΔCT for the calibrator group.

-

Calculate the ΔΔCT for each sample:

-

ΔΔCT = ΔCT (Sample) - Average ΔCT (Calibrator)

-

-

Calculate the relative expression (fold change) for each sample:

-

Fold Change = 2-ΔΔCT

-

-

Protocol: Quantification of this compound by GC-MS

This method is used for the detection and quantification of this compound and its precursors in fungal cultures.

-

Sample Extraction:

-

Collect an aliquot (e.g., 5 mL) of the fungal liquid culture (including biomass and medium).[1]

-

Extract with an equal or half volume of an organic solvent such as ethyl acetate (B1210297) by vigorous vortexing.[1]

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new vial.

-

-

Sample Preparation and Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]

-

To analyze hydroxylated compounds like this compound and longiborneol, perform silylation to increase volatility.

-

Resuspend the dried extract in a derivatizing agent such as a mixture of N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS).[4]

-

Incubate at room temperature or with gentle heating to allow the reaction to complete.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1-2 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[4]

-

Use a temperature program to separate the compounds, for example: initial temp of 150°C, ramp up to 280°C.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

Identify compounds by comparing their retention times and mass spectra to those of authentic standards (purified this compound and longiborneol).

-

For quantification, generate a standard curve using known concentrations of the derivatized standards.[4]

-

Conclusion and Future Directions

The roles of CLM1 as a longiborneol synthase and CLM2 as a cytochrome P450 monooxygenase are now well-established, providing a complete genetic and biochemical basis for the this compound biosynthetic pathway in Fusarium. The experimental workflows detailed herein—combining gene knockout, heterologous expression, and chemical analysis—represent a powerful paradigm for the functional genomics of fungal secondary metabolism.

Future research should focus on the regulatory networks that control the expression of the CLM gene cluster, its potential co-regulation with trichothecene biosynthesis, and the precise role of this compound and its synergistic effects in the context of plant pathogenesis and food safety. A deeper understanding of these pathways may unveil novel targets for fungicides or strategies to mitigate mycotoxin contamination in agriculture.

References

- 1. CLM1 of Fusarium graminearum Encodes a Longiborneol Synthase Required for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CLM1 of Fusarium graminearum encodes a longiborneol synthase required for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical synthesis of this compound metabolites and their biologic role in this compound and acetyl-culmorin treated wheat cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02460F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. The Fusarium metabolite this compound suppresses the in vitro glucuronidation of deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of Fusarium graminearum Knockout Mutants by the Split-marker Recombination Approach [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Menace in Your Grain: A Technical Guide to the Natural Occurrence of Culmorin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Culmorin, a tricyclic sesquiterpenoid mycotoxin, is an increasingly recognized contaminant of global grain supplies, posing a potential threat to food safety and animal health. Produced predominantly by fungal species of the Fusarium genus, this compound frequently co-occurs with other well-known mycotoxins, such as deoxynivalenol (B1670258) (DON), often in significant concentrations. While its own toxicity appears to be low, evidence suggests a synergistic enhancement of the toxic effects of other mycotoxins. This technical guide provides an in-depth overview of the natural occurrence of this compound in contaminated grain, its biosynthesis, the fungal producers, analytical methodologies for its detection, and a summary of reported contamination levels. This document is intended to serve as a comprehensive resource for researchers, food safety professionals, and those involved in the development of mycotoxin mitigation strategies.

Introduction

Mycotoxin contamination of cereal grains is a persistent global challenge, impacting food and feed safety and resulting in significant economic losses. While regulatory and research focus has historically been on mycotoxins like deoxynivalenol (DON) and zearalenone, a growing body of evidence highlights the prevalence and potential impact of so-called "emerging" mycotoxins. Among these, this compound has garnered increasing attention due to its widespread occurrence in various grains, including wheat, barley, oats, and maize.[1][2]

This compound is a secondary metabolite produced by several Fusarium species, most notably Fusarium graminearum and Fusarium culmorum, which are also major producers of DON.[1][3] This co-production is a critical aspect of this compound's relevance, as studies have indicated that it can potentiate the toxicity of co-contaminating mycotoxins. This guide will delve into the technical aspects of this compound's presence in the food chain, from its fungal origins to its detection and quantification in contaminated grain.

Fungal Origin and Grain Contamination

The primary producers of this compound are plant-pathogenic fungi belonging to the genus Fusarium. These fungi are responsible for devastating crop diseases such as Fusarium Head Blight (FHB) in wheat and barley. The environmental conditions that favor the growth of these fungi and the development of FHB, namely high humidity and warm temperatures during flowering, also promote the production of this compound and its co-contaminants.[3][4]

Key this compound-Producing Fusarium Species:

-

Fusarium graminearum : A major pathogen of wheat, maize, and barley worldwide, and a significant producer of both this compound and DON.[1][2]

-

Fusarium culmorum : Prevalent in cooler climates and a known producer of this compound and other trichothecenes.[3]

-

Fusarium venenatum : Another species reported to produce this compound.[1]

-

Fusarium crookwellense

-

Fusarium praegraminearum

The contamination of grain with this compound is a pre-harvest issue, with fungal infection occurring in the field. The subsequent concentration of the mycotoxin in the harvested grain is influenced by the severity of the fungal infection, the specific Fusarium species and strain involved, the susceptibility of the host plant, and the prevailing environmental conditions during the growing season.

Biosynthesis and its Regulation

The biosynthesis of this compound in Fusarium graminearum originates from the common precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves two key enzymatic steps encoded by the CLM gene cluster.

First, the terpene synthase, Longiborneol (B1213909) Synthase , encoded by the CLM1 gene, catalyzes the cyclization of FPP to form the intermediate longiborneol . Subsequently, a cytochrome P450 monooxygenase, encoded by the CLM2 gene, hydroxylates longiborneol to yield the final product, This compound .[1][2]

The regulation of this compound biosynthesis is intricately linked with that of other mycotoxins, particularly the trichothecenes. The expression of the CLM1 gene has been shown to be co-regulated with trichothecene (B1219388) biosynthesis genes.[2] The transcription factor TRI6 , a key regulator of the trichothecene gene cluster, also positively regulates the expression of CLM1.[2] Furthermore, recent research suggests the involvement of the t-SNARE protein Sso2 in the regulation of both CLM1 and CLM2 expression, indicating a complex regulatory network that responds to various cellular and environmental signals.[3]

Quantitative Data on this compound Occurrence

The concentration of this compound in naturally contaminated grain can vary significantly depending on geographical location, climatic conditions, the specific cereal, and the prevalent Fusarium species. This compound is frequently detected alongside DON, often at comparable or even higher concentrations. The following tables summarize reported levels of this compound contamination in various studies.

Table 1: this compound Contamination Levels in Wheat

| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |

| Norway | Not Specified | ~100 | Not Specified | 100 (Median) | DON | [5] |

| Central Italy | Not Specified | High | 2,500,000 - 14,000,000 | Variable | DON | [6] |

| Multi-country (Europe) | Not Specified | High | 14.02 - 544.72 | Not Specified | DON | [7] |

Table 2: this compound Contamination Levels in Barley

| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |

| Norway | Not Specified | ~100 | Not Specified | 292 (Median) | DON | [5] |

Table 3: this compound Contamination Levels in Oats

| Geographic Region | No. of Samples | Percentage Positive (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Co-contaminants | Reference |

| Norway | Not Specified | ~100 | Not Specified | 2000 (Median) | DON | [5] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex grain matrices requires robust and validated analytical methods. The most common approaches involve chromatographic separation coupled with mass spectrometric detection. Below is a synthesized protocol based on commonly employed methodologies.

Sample Preparation and Extraction

A representative and homogenized grain sample is crucial for accurate analysis. The following "dilute-and-shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction methods are widely used.

Protocol: Acetonitrile-Water Extraction

-

Homogenization: Grind a representative grain sample to a fine powder (e.g., to pass a 1 mm sieve).

-

Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Extraction Solvent Addition: Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).

-

Extraction: Shake vigorously for a defined period (e.g., 60 minutes) using a mechanical shaker.

-